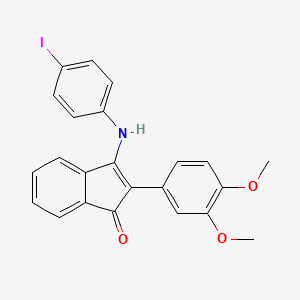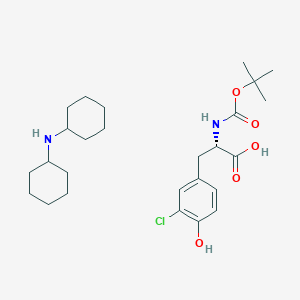
Boc-3-Chloro-L-tyrosine dicyclohexylamine (Boc-L-Tyr(3-Cl)-OH.DCHA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-3-Chloro-L-tyrosine dicyclohexylamine (Boc-L-Tyr(3-Cl)-OH.DCHA) is an organic compound with a wide range of applications in biochemical and physiological research. Boc-L-Tyr(3-Cl)-OH.DCHA is a versatile tool that can be used to study a variety of biological processes. It is a powerful inhibitor of tyrosine kinase and can be used to modulate a variety of cellular pathways. Boc-L-Tyr(3-Cl)-OH.DCHA is also an important building block for the synthesis of other compounds.
Applications De Recherche Scientifique
Boc-L-Tyr(3-Cl)-OH.DCHA has a wide range of applications in scientific research. It is a powerful inhibitor of tyrosine kinase and can be used to modulate a variety of cellular pathways. It can also be used to study the structure and function of proteins, as well as the mechanisms of signal transduction. Boc-L-Tyr(3-Cl)-OH.DCHA is also an important building block for the synthesis of other compounds.
Mécanisme D'action
Boc-L-Tyr(3-Cl)-OH.DCHA acts as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins. By inhibiting tyrosine kinase activity, Boc-L-Tyr(3-Cl)-OH.DCHA can modulate a variety of cellular pathways.
Biochemical and Physiological Effects
Boc-L-Tyr(3-Cl)-OH.DCHA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit tyrosine kinase activity, modulate signal transduction pathways, and inhibit protein synthesis. It has also been shown to have anti-inflammatory, anti-angiogenic, and anti-tumorigenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-L-Tyr(3-Cl)-OH.DCHA has several advantages for use in laboratory experiments. It is a potent tyrosine kinase inhibitor, which makes it an ideal tool for studying signal transduction pathways. It is also relatively easy to synthesize, making it a cost-effective option for research. However, Boc-L-Tyr(3-Cl)-OH.DCHA can be toxic in large doses and should be handled with care.
Orientations Futures
The potential applications of Boc-L-Tyr(3-Cl)-OH.DCHA are vast and there are many possible future directions for research. Further studies could focus on the effects of Boc-L-Tyr(3-Cl)-OH.DCHA on other cellular pathways and its potential therapeutic applications. It could also be used to study the structure and function of proteins and to develop new drugs and therapies. Additionally, further research could explore the potential of Boc-L-Tyr(3-Cl)-OH.DCHA as a building block for the synthesis of other compounds.
Méthodes De Synthèse
The synthesis of Boc-L-Tyr(3-Cl)-OH.DCHA involves a series of chemical reactions. The first step involves the reaction of Boc-L-Tyr(3-Cl)-OH with dicyclohexylcarbodiimide (DCC). This reaction produces an intermediate product, N-Boc-L-Tyr(3-Cl)-OH.DCC. This intermediate product is then reacted with dicyclohexylamine (DCHA) to yield the desired product, Boc-L-Tyr(3-Cl)-OH.DCHA.
Propriétés
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXKGJXRIDLZPK-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





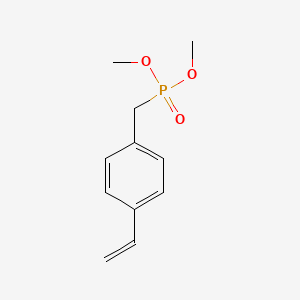

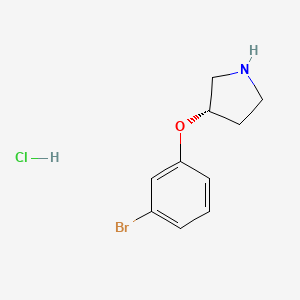
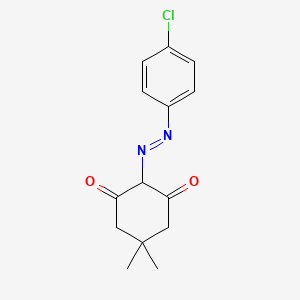
![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)
![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)

